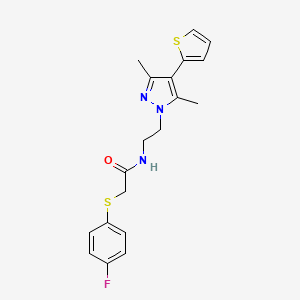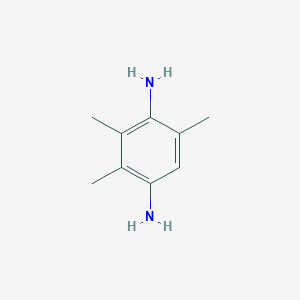
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has been designed to target specific enzymes and pathways in cancer cells, with the aim of inhibiting their growth and proliferation.
科学的研究の応用
Crystal Structures and Hydrogen Bonding
Research on morpholinium salts of phenoxyacetic acid analogues, which share structural similarities with the compound , provides insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These studies reveal the compound's potential for forming unique crystal structures, which could be significant in the development of new materials with specific optical or electronic properties (Smith & Lynch, 2015).
Synthesis Methodologies
Efforts to synthesize NK(1) receptor antagonist Aprepitant, which shares a structural framework with the compound, highlight innovative approaches to stereoselective synthesis. These methodologies could be adapted for synthesizing related compounds, potentially offering new routes for the development of pharmaceutical agents (Brands et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone demonstrates an efficient, environmentally benign route to produce mono- and disubstituted derivatives. This method's efficiency and scalability suggest potential applications in pharmaceutical synthesis and material science (Aljohani et al., 2019).
Antibacterial Activity
The synthesis and evaluation of novel pyrazole derivatives for antibacterial activity illustrate the potential of morpholine-based compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activity against specific bacteria strains (Khumar et al., 2018).
Antioxidant Properties
Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including natural products, reveal the potential of morpholine derivatives in contributing to the development of compounds with significant antioxidant capabilities. Such compounds could find applications in pharmaceuticals, dietary supplements, or materials designed to mitigate oxidative stress (Balaydın et al., 2010).
Catalytic Applications
The development of Rhodium(III) complexes for efficient catalysis in the transfer hydrogenation reaction of ketones demonstrates the utility of morpholine derivatives in catalysis. This research could influence the design of new catalysts for industrial chemical processes, enhancing efficiency and sustainability (Singh et al., 2010).
特性
IUPAC Name |
1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYYBWRUSSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

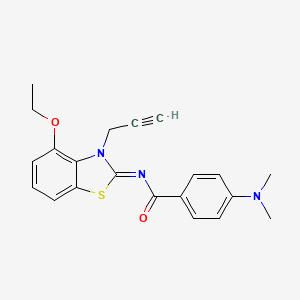

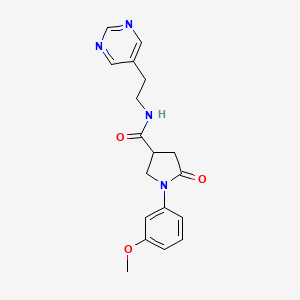
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)

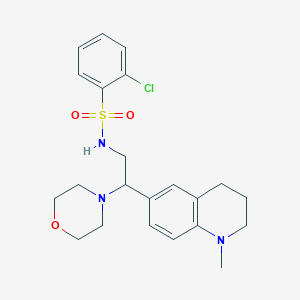
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)
